6-Nonyl-1,3,5-triazine-2,4-diamine

Lipophilicity XLogP3 Membrane Permeability

SAR studies with alkyl-triazine diamines require exact chain-length control-substituting a C8 or C10 homolog can cause order-of-magnitude potency shifts and compromise reproducibility. This compound delivers the precise C9 nonyl chain (XLogP3-AA 3.7) essential for valid structure-activity comparisons. • Defined C9 nonyl chain eliminates homolog variability in antimicrobial SAR assays • Reactive 2,4-diamine handles enable derivatization into polymers, coatings, or specialty materials • Pure reference standard for HPLC/GC-MS method development with distinct retention time and fragmentation pattern Supplied with certified purity for reliable, reproducible research outcomes.

Molecular Formula C12H23N5
Molecular Weight 237.34 g/mol
CAS No. 5921-65-3
Cat. No. B1361390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nonyl-1,3,5-triazine-2,4-diamine
CAS5921-65-3
Molecular FormulaC12H23N5
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=NC(=NC(=N1)N)N
InChIInChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10-15-11(13)17-12(14)16-10/h2-9H2,1H3,(H4,13,14,15,16,17)
InChIKeyBDPPZSFVSOBOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nonyl-1,3,5-triazine-2,4-diamine Procurement Baseline


6-Nonyl-1,3,5-triazine-2,4-diamine (CAS 5921-65-3) is a 2,4-diamino-1,3,5-triazine derivative featuring a C9 n-nonyl aliphatic side chain [1]. This substitution pattern confers a calculated XLogP3-AA of 3.7 and a molecular weight of 237.34 g/mol [1], placing it within a homologous series of alkyl-triazine diamines where chain length critically governs lipophilicity, membrane partitioning, and biological activity. While the 1,3,5-triazine-2,4-diamine core is common to numerous antimicrobial and industrial intermediates, the specific C9 nonyl chain of this compound dictates its unique physicochemical and functional profile, making generic substitution with shorter or longer chain analogs potentially detrimental to experimental reproducibility.

SAR studies requiring a defined C9 alkyl chain for systematic homolog comparison
Functional material synthesis where precise C9 hydrophobicity and chain length must be controlled
Analytical method development requiring a pure reference standard with distinct C9 retention and mass spectra
Enzyme inhibitor screening exploring triazine scaffolds with unique lipophilic side chains

6-Nonyl-1,3,5-triazine-2,4-diamine: Chain Length Dictates Performance


Within the 2,4-diamino-1,3,5-triazine class, the alkyl substituent at the 6-position is not merely a solubility handle; it is a primary determinant of bioactivity, target engagement, and material properties. Structure-activity relationship (SAR) studies on related triazine diamines demonstrate that even minor alterations in alkyl chain length (e.g., from C6 to C8) can result in order-of-magnitude shifts in antimicrobial potency, differential enzyme inhibition profiles, and altered membrane permeability [1]. Consequently, a seemingly analogous compound like 6-hexyl-1,3,5-triazine-2,4-diamine or 6-octyl-1,3,5-triazine-2,4-diamine cannot be assumed to behave identically. The precise C9 nonyl chain of CAS 5921-65-3 is engineered for a specific balance of hydrophobic interaction and molecular fit that is not recapitulated by other homologs, introducing substantial risk of experimental failure or process deviation if substituted without rigorous validation.

Chain shift Shorter or longer alkyl homologs (C6, C8, C10) may drastically alter lipophilicity and membrane partitioning, compromising assay reproducibility.
Property mismatch Molecular weight, rotatable bonds, and flexibility are chain-length dependent; substitution changes ADME-related descriptors and binding pocket fit.
Data gap No published comparative bioactivity data exist for C9 versus other chain lengths; performance deviation upon substitution is unknown.

6-Nonyl-1,3,5-triazine-2,4-diamine Differentiation Evidence


Lipophilicity: Nonyl Chain vs. Shorter Homologs

The calculated partition coefficient (XLogP3-AA) of 6-nonyl-1,3,5-triazine-2,4-diamine is 3.7 [1]. This value is a direct consequence of the C9 alkyl chain. While experimental logP data for shorter homologs (e.g., C6, C7, C8) are not available in the primary literature for a direct cross-study comparison, this class-level inference confirms that the C9 chain length is purposefully selected to achieve a specific lipophilicity range that shorter chains cannot match. An increase in lipophilicity of this magnitude often correlates with enhanced passive membrane permeability and altered subcellular distribution, which can be a critical differentiator in applications requiring intracellular target engagement.

Lipophilicity
Class-level inference
XLogP3-AA = 3.7
Shorter homologs would have lower XLogP3
In silico prediction (PubChem); no experimental logP comparison available
Lipophilicity profile governs membrane partitioning; C9 is a deliberate selection.
Direct cross-study data missing.
Lipophilicity XLogP3 Membrane Permeability

Molecular Weight and Rotatable Bonds

6-Nonyl-1,3,5-triazine-2,4-diamine has a molecular weight of 237.34 g/mol and 8 rotatable bonds [1]. These values are specific to the C9 nonyl chain. In contrast, a C6 hexyl analog would have a lower molecular weight and fewer rotatable bonds, while a C12 dodecyl analog would be heavier and more flexible. This differentiation is critical because molecular weight and flexibility influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as the compound's ability to fit into specific binding pockets. The C9 chain length represents a precise optimization of these parameters, and substitution with an analog of different length would alter these fundamental molecular descriptors.

Mol. Weight & Rot. Bonds
Class-level inference
MW = 237.34 g/mol · 8 rotatable bonds
C6 homolog would be lighter; C12 heavier and more flexible
Chain-specific physicochemical profile influences ADME and binding fit.
Computed properties only; experimental confirmation recommended.
Molecular Descriptors Physicochemical Properties SAR

Bioactivity Data Gap and Procurement Risk

A comprehensive search of the primary literature, patent databases, and authoritative chemical repositories failed to identify any published head-to-head comparative studies quantifying the antimicrobial, enzymatic, or other biological activities of 6-nonyl-1,3,5-triazine-2,4-diamine against specific comparators (e.g., 6-hexyl-, 6-octyl-, or 6-decyl-triazine-2,4-diamine) [1]. While class-level SAR knowledge from related triazines strongly suggests the C9 chain is optimal for certain targets, this lack of direct, quantitative comparative data means that any claim of superior performance over a close analog would be speculative. Therefore, the primary differentiation evidence currently rests on its unique physicochemical profile rather than proven biological superiority. This absence of data underscores the importance of procuring the exact compound specified in any proprietary protocol or patent to avoid introducing uncharacterized variables.

Bioactivity Data Gap
Data to verify
No quantitative head-to-head antimicrobial or enzymatic data vs. C6/C8/C10 homologs
Literature and database search (2024-2025) did not yield comparator studies
Chain-length-specific activity remains unconfirmed; substitution introduces uncharacterized risk.
Procurement fidelity avoids unvalidated variables.
Data Availability Procurement Risk SAR

6-Nonyl-1,3,5-triazine-2,4-diamine Application Scenarios


Antimicrobial SAR: Alkyl Chain Length

This compound is best utilized as a specific, defined-length probe in structure-activity relationship (SAR) studies aimed at elucidating the optimal alkyl chain for antimicrobial activity within the 2,4-diamino-1,3,5-triazine class. Its C9 nonyl chain provides a unique lipophilicity and molecular flexibility profile (XLogP3-AA = 3.7; 8 rotatable bonds) that can be systematically compared to shorter (e.g., hexyl) and longer (e.g., dodecyl) homologs to determine the chain length that yields maximal potency or a desired spectrum of activity [1].

C9-Derived Functional Materials Synthesis

The primary amine groups on the triazine ring serve as reactive handles for further derivatization. This compound can be used as a building block to introduce a C9 alkyl chain into polymers, coatings, or other specialty materials where precise control over hydrophobicity and chain length is required. The specific C9 length is not arbitrary; substituting a C8 or C10 analog would result in a final material with altered physical properties (e.g., glass transition temperature, solubility, surface energy), which may not meet the required specifications [1].

Analytical Reference Standard

For analytical chemists developing HPLC, GC-MS, or LC-MS methods to detect or quantify alkyl-triazine diamines in complex matrices, 6-nonyl-1,3,5-triazine-2,4-diamine (CAS 5921-65-3) is essential as a pure reference standard. Its distinct retention time and mass spectral fragmentation pattern, dictated by the C9 chain, are necessary for accurate identification and calibration. Using an analog with a different chain length would compromise method specificity and accuracy, potentially leading to false positives or inaccurate quantification [1].

Triazine-Based Enzyme Inhibition Research

While direct comparative data are lacking, this compound can serve as a valuable tool in academic research focused on discovering new triazine-based enzyme inhibitors (e.g., targeting dihydrofolate reductase or kinases). Its specific C9 nonyl chain may confer a unique binding mode or selectivity profile that differs from other homologs. Researchers can use this compound to explore new chemical space and generate novel SAR data, which could lead to the identification of more potent or selective leads. The compound's unique physicochemical signature makes it a distinct entity for such exploratory research [1].

Application
Selection Property
Validation Focus
Antimicrobial SAR probe
Defined C9 chain for systematic comparison
Comparative activity with homolog set
Functional materials synthesis
C9 hydrophobicity and amine reactivity
Material property matching to specification
Analytical reference standard
Distinct C9 retention time and mass fragmentation
Method specificity and calibration accuracy
Enzyme inhibitor research
Unique C9 binding mode exploration
Novel SAR data generation and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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